Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19986946
InChI: InChI=1S/C16H21N3O4S/c1-8(2)14-13(15(21)22-5)18-16(24-14)17-12(20)7-6-11-9(3)19-23-10(11)4/h8H,6-7H2,1-5H3,(H,17,18,20)
SMILES:
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.4 g/mol

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC19986946

Molecular Formula: C16H21N3O4S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C16H21N3O4S
Molecular Weight 351.4 g/mol
IUPAC Name methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H21N3O4S/c1-8(2)14-13(15(21)22-5)18-16(24-14)17-12(20)7-6-11-9(3)19-23-10(11)4/h8H,6-7H2,1-5H3,(H,17,18,20)
Standard InChI Key BQUGKHCYPAFZCB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Introduction

General Description

This compound is a derivative of thiazole and oxazole, two heterocyclic aromatic systems. It contains:

  • A thiazole ring, known for its bioactive properties.

  • An oxazole ring, substituted with methyl groups at positions 3 and 5, contributing to its steric and electronic properties.

  • Functional groups such as a carboxylate ester and an amide bond, which are critical for reactivity and biological interactions.

Molecular Formula and Weight

The molecular formula can be deduced from the name, but exact values for molecular weight or formula were not provided in the search results.

Key Starting Materials

Based on related compounds:

  • 3,5-Dimethyl-1,2-oxazole derivatives could serve as precursors.

  • A thiazole derivative containing an isopropyl group may act as a second building block.

Reaction Steps

A plausible synthetic route might involve:

  • Amide Bond Formation: Coupling between the oxazole derivative and a thiazole-based acid chloride or carboxylic acid.

  • Esterification: Introduction of the methyl ester group through standard esterification reactions.

Pharmacological Potential

Compounds with thiazole and oxazole rings often exhibit:

  • Antibacterial or antifungal activity due to their ability to interfere with microbial enzymes.

  • Anti-inflammatory properties, as seen in related heterocyclic amides.

Spectroscopic Techniques

To confirm the structure:

  • NMR (1H and 13C): Identification of chemical shifts for methyl groups, aromatic protons, and amide functionalities.

  • Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detection of functional groups like amides (C=O stretch) and esters.

Crystallography

X-ray diffraction could verify the three-dimensional arrangement of atoms in the molecule.

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